molecular formula C11H16N2O2 B8696741 3-(dimethylamino)-N-methoxy-N-methylbenzamide

3-(dimethylamino)-N-methoxy-N-methylbenzamide

Cat. No.: B8696741
M. Wt: 208.26 g/mol
InChI Key: OXPQMVYZUANSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dimethylamino)-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-(dimethylamino)-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C11H16N2O2/c1-12(2)10-7-5-6-9(8-10)11(14)13(3)15-4/h5-8H,1-4H3

InChI Key

OXPQMVYZUANSRR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-(dimethylamino)benzoic acid (16.5 g, 100 mmol), cooled to 0° C. with a brine/ice bath, was added N,N-dimethylformamide (0.39 mL, 5 mmol) followed by oxalyl chloride (10.5 mL, 120 mmol). The resulting mixture was stirred 4 h at room temperature, until gas evolution stopped and a clear solution was obtained. The mixture was cooled to 0° C. with a brine/ice bath, N,O-Dimethylhydroxylamine (13.7 g, 140 mmol) was added at once, followed by dropwise addition of triethylamine (55.8 mL, 400 mmol) through a dropping funnel, while keeping the internal temperature under 20° C. The resulting suspension was stirred overnight at room temperature, then washed with brine. The aqueous layers were extracted with dichloromethane (2×50 mL), then the combined organic layers were dried over MgSO4 and concentrated in vacuo to afford 3-(dimethylamino)-N-methoxy-N-methylbenzamide as an oil [15.5 g, yield 67%; HPLC/MS:m/z=209 (M+H); log P(HCOOH)=0.95].
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Quantity
13.7 g
Type
reactant
Reaction Step Four
Quantity
55.8 mL
Type
reactant
Reaction Step Five

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